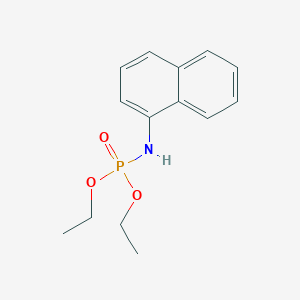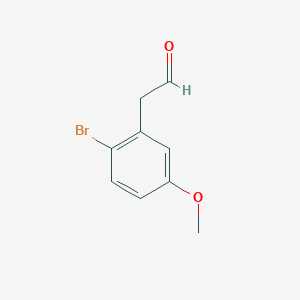![molecular formula C15H14N4O2S2 B2987320 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one CAS No. 881817-93-2](/img/structure/B2987320.png)
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds is a crucial part of many pharmaceuticals and they have a wide range of medicinal properties .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is generally characterized by the presence of a benzene ring fused to an imidazole ring. The exact structure of this compound would require more specific information or an X-ray crystallography analysis .Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions. For example, they can react with aromatic aldehydes to form new compounds . They can also participate in palladium-catalyzed oxidative annulation reactions .Scientific Research Applications
Anticancer Potential : A study by Penthala et al. (2011) synthesized novel substituted analogs of this compound, evaluating their in vitro cytotoxicity against a panel of 60 human tumor cell lines. One of the analogs showed potent growth inhibition against melanoma and ovarian cancer cells, suggesting potential as an antitumor agent (Penthala, R. P., Yerramreddy, T. R., & Crooks, P., 2011).
Xanthine Oxidase Inhibition and Anti-inflammatory Activity : Smelcerovic et al. (2015) investigated the compound for inhibitory activity against xanthine oxidase and anti-inflammatory response. It demonstrated potent inhibitory effects against commercial xanthine oxidase and a significant anti-inflammatory response, indicating its potential in treating related disorders (Smelcerovic, Z., Veljković, A., Kocic, G., Yancheva, D., Petronijević, Ž., Anderluh, M., & Šmelcerović, A., 2015).
Aminomethylation Methodology : In a study by Mondal et al. (2017), aminomethylation of imidazopyridines with morpholine was conducted, which is applicable to the synthesis of compounds like (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one. This methodology is significant for creating aminomethylated derivatives under mild conditions (Mondal, S., Samanta, S., Singsardar, M., & Hajra, A., 2017).
Synthesis and Structural Optimization : A study by Kamila et al. (2011) involved the synthesis of functionally similar hydantoin derivatives, showcasing the importance of structural optimization for enhanced biological activities. This research contributes to the understanding of synthesizing and modifying similar compounds for potential therapeutic applications (Kamila, S., Ankati, H., & Biehl, E., 2011).
Antioxidant Activity : Zvezdanović et al. (2014) examined the antioxidant activity of similar compounds, revealing that they could be potential antioxidants due to their ability to inhibit lipid peroxidation. Such studies provide a basis for exploring the antioxidant potential of (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one (Zvezdanović, J., Daskalova, L., Yancheva, D., Cvetković, D., Marković, D., Anderluh, M., & Šmelcerović, A., 2014).
Future Directions
properties
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-morpholin-4-yl-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c20-14-12(9-13-16-10-3-1-2-4-11(10)17-13)23-15(22)19(14)18-5-7-21-8-6-18/h1-4,9,20H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODPENIXBONIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2987238.png)
![Methyl (E)-4-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2987239.png)
![N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987241.png)
![3-(4-chlorophenyl)-5-methyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2987244.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2987250.png)
![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2987253.png)
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2987255.png)
![2-(3-Methoxyphenyl)-5-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-imidazole-4-carboxamide](/img/structure/B2987257.png)

